(2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate
Description
(2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate is a complex organic compound characterized by the presence of nitro groups, an aniline moiety, and a thiolane ring
Properties
IUPAC Name |
(2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O6S3/c1-14(9-4-5-25(21,22)7-9)12(23)24-13-10-3-2-8(15(17)18)6-11(10)16(19)20/h2-3,6,9,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSFBXBDFQUSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=S)SNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate typically involves multi-step organic reactions. One common method includes the nitration of aniline to form 2,4-dinitroaniline, followed by the introduction of the thiolane ring through a nucleophilic substitution reaction. The final step involves the formation of the carbamodithioate group under controlled conditions, often using methyl isothiocyanate as a reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
(2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,4-dinitroanilino) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the thiolane ring and carbamodithioate moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or alteration of cellular pathways.
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